Apoptosis inducer 9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

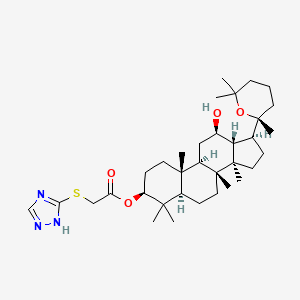

Molecular Formula |

C34H55N3O4S |

|---|---|

Molecular Weight |

601.9 g/mol |

IUPAC Name |

[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2R)-2,6,6-trimethyloxan-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(1H-1,2,4-triazol-5-ylsulfanyl)acetate |

InChI |

InChI=1S/C34H55N3O4S/c1-29(2)13-9-14-34(8,41-29)21-10-16-33(7)27(21)22(38)18-24-31(5)15-12-25(30(3,4)23(31)11-17-32(24,33)6)40-26(39)19-42-28-35-20-36-37-28/h20-25,27,38H,9-19H2,1-8H3,(H,35,36,37)/t21-,22+,23-,24+,25-,27-,31-,32+,33+,34+/m0/s1 |

InChI Key |

BQKBVOVTODBTCP-PZFAUQBASA-N |

Isomeric SMILES |

C[C@@]1(CCCC(O1)(C)C)[C@H]2CC[C@@]3([C@@H]2[C@@H](C[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC(=O)CSC6=NC=NN6)C)C)O)C |

Canonical SMILES |

CC1(CCCC(O1)(C)C2CCC3(C2C(CC4C3(CCC5C4(CCC(C5(C)C)OC(=O)CSC6=NC=NN6)C)C)O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Apoptosis Inducer 9

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apoptosis Inducer 9, also identified as compound A1, is a novel panaxadiol triazole derivative that has demonstrated significant anti-proliferative effects by inducing programmed cell death. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, with a focus on its activity in the human hepatocellular carcinoma cell line, HepG-2. This document details the signaling pathways involved, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the molecular cascades and experimental workflows.

Core Mechanism of Action

This compound triggers cell death through the intrinsic, or mitochondrial, pathway of apoptosis. The primary mechanism involves the modulation of key regulatory proteins, leading to the activation of the caspase cascade and subsequent cellular dismantling.

Induction of the Intrinsic Apoptotic Pathway

The compound's pro-apoptotic activity is centered on its ability to influence the balance of pro- and anti-apoptotic proteins within the Bcl-2 family. Treatment with this compound leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the outer mitochondrial membrane.

Caspase Activation Cascade

The disruption of the mitochondrial membrane potential results in the release of cytochrome c into the cytoplasm. Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome. This complex recruits and activates pro-caspase-9, the initiator caspase in the intrinsic pathway. Activated caspase-9, in turn, cleaves and activates the executioner caspase, pro-caspase-3.

Execution Phase of Apoptosis

Activated caspase-3 is responsible for the cleavage of a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP). The cleavage of PARP is a hallmark of apoptosis and impairs its ability to repair DNA damage, thereby promoting cell death. The culmination of these events leads to the characteristic morphological changes of apoptosis, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.

Role of p53

Studies have also indicated that this compound upregulates the expression of the tumor suppressor protein p53. Elevated p53 levels can contribute to the induction of apoptosis by transcriptionally activating pro-apoptotic genes, such as Bax.

Quantitative Data

The following tables summarize the currently available quantitative data on the pro-apoptotic activity of this compound in HepG-2 cells.

| Parameter | Cell Line | Value | Reference |

| IC50 | HepG-2 | 4.21 µM | [1] |

Table 1: In Vitro Potency of this compound

| Concentration | Treatment Duration | Apoptosis Rate | Reference |

| 5 µM | 12 hours | 10.2% | [1] |

| 10 µM | 12 hours | 42.7% | [1] |

Table 2: Apoptosis Induction in HepG-2 Cells

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathway of this compound and a general workflow for its experimental characterization.

Caption: Signaling pathway of this compound.

Caption: Experimental workflow for characterizing this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Cell Culture

-

Cell Line: Human hepatocellular carcinoma (HepG-2) cells.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

This assay is used to determine the cytotoxic effects of this compound and to calculate its IC50 value.

-

Procedure:

-

Seed HepG-2 cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 40 µM) for the desired time period (e.g., 24, 48, or 72 hours).

-

Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value using appropriate software.

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to quantify the percentage of apoptotic cells.

-

Procedure:

-

Seed HepG-2 cells in a 6-well plate and treat with this compound at the desired concentrations (e.g., 5 µM and 10 µM) for a specified time (e.g., 12 hours).

-

Harvest the cells by trypsinization and wash them twice with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis (Annexin V-positive, PI-positive).

-

Western Blot Analysis

This technique is used to detect changes in the expression levels of key apoptosis-related proteins.

-

Procedure:

-

Treat HepG-2 cells with this compound at various concentrations (e.g., 0, 5, 10, 20 µM) for a specified time (e.g., 24 hours).

-

Lyse the cells in RIPA buffer containing a protease inhibitor cocktail.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved caspase-9, PARP, Bcl-2, Bax, p53, and a loading control like β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

Conclusion

This compound is a promising anti-proliferative agent that effectively induces programmed cell death in hepatocellular carcinoma cells. Its mechanism of action is centered on the activation of the intrinsic apoptotic pathway, characterized by the upregulation of p53 and Bax, downregulation of Bcl-2, and subsequent activation of the caspase-9 and caspase-3 cascade. The detailed protocols and data presented in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent.

Disclaimer: The experimental protocols provided are based on standard laboratory procedures and may require optimization for specific experimental conditions. The information presented in this guide is for research purposes only.

References

An In-depth Technical Guide to the Apoptosis Inducer 9 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apoptosis inducer 9 is a novel small molecule that has been demonstrated to trigger programmed cell death in cancer cells. This technical guide provides a comprehensive overview of its core signaling pathway, substantiated by quantitative data, detailed experimental protocols, and visual diagrams. The principal mechanism of action for this compound is the induction of the intrinsic, or mitochondrial, pathway of apoptosis. This process is initiated by the upregulation of the p53 tumor suppressor protein, which in turn modulates the expression of Bcl-2 family proteins, culminating in mitochondrial outer membrane permeabilization (MOMP). The subsequent release of cytochrome c into the cytosol orchestrates the formation of the apoptosome and the activation of the caspase cascade, leading to the execution of apoptosis. This guide is intended to serve as a technical resource for researchers investigating this compound and its potential therapeutic applications.

Core Signaling Pathway

This compound initiates apoptosis primarily through the intrinsic (mitochondrial) signaling cascade. The central events of this pathway are detailed below.

Upstream Events: p53 Activation and Regulation of the Bcl-2 Family

The apoptotic cascade initiated by this compound commences with the upregulation of the p53 tumor suppressor protein.[1] While the precise mechanism of p53 activation by this compound is a subject of ongoing investigation, it is hypothesized to be a response to cellular stress, potentially including DNA damage.

Activated p53 subsequently upregulates the expression of the pro-apoptotic Bcl-2 family member, Bax (Bcl-2-associated X protein), and downregulates the expression of the anti-apoptotic protein Bcl-2.[1] This alteration of the Bax/Bcl-2 ratio is a critical determinant for the induction of apoptosis, as it shifts the cellular balance towards a pro-apoptotic state, thereby priming the mitochondria for permeabilization.[1]

Mitochondrial Outer Membrane Permeabilization (MOMP)

The increased ratio of pro-apoptotic to anti-apoptotic Bcl-2 family proteins at the mitochondrial outer membrane leads to the formation of pores, a process known as Mitochondrial Outer Membrane Permeabilization (MOMP). This event is widely considered the "point of no return" in the intrinsic apoptotic pathway.

Apoptosome Formation and Caspase Activation

MOMP facilitates the release of several pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, with cytochrome c being of central importance.[2] In the cytosol, cytochrome c associates with the Apoptotic Protease-Activating Factor 1 (Apaf-1).[3] This interaction, in the presence of dATP, induces the oligomerization of Apaf-1 into a heptameric, wheel-like structure known as the apoptosome.

The assembled apoptosome then serves as a platform for the recruitment and activation of pro-caspase-9. The close proximity of multiple pro-caspase-9 molecules within the apoptosome complex facilitates their auto-proteolytic cleavage and activation.

Execution Phase of Apoptosis

Activated caspase-9, an initiator caspase, subsequently cleaves and activates effector caspases, most notably caspase-3. Activated caspase-3 is responsible for the execution phase of apoptosis, during which it cleaves a wide array of cellular substrates, including Poly (ADP-ribose) polymerase (PARP). The degradation of these substrates leads to the characteristic morphological and biochemical hallmarks of apoptosis, including cell shrinkage, membrane blebbing, chromatin condensation, and DNA fragmentation, ultimately resulting in the dismantling of the cell.

Quantitative Data

The following table summarizes the available quantitative data for this compound. Further studies are necessary to expand this dataset across a broader range of cancer cell lines and experimental paradigms.

| Compound | Cell Line | Assay | Endpoint | Value | Reference |

| This compound | HepG-2 | Cell Viability | IC50 | 4.21 µM |

Signaling Pathway and Experimental Workflow Diagrams

This compound Signaling Pathway

Caption: Signaling cascade initiated by this compound.

Experimental Workflow: Apoptosis Detection by Annexin V/PI Staining

Caption: Workflow for assessing apoptosis via flow cytometry.

Experimental Protocols

The following are detailed protocols for key experiments utilized in the characterization of the this compound signaling pathway. These protocols are based on standard methodologies and may require optimization for specific cell types and laboratory settings.

Cell Viability Assay (MTT Assay)

This protocol is employed to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

-

Cancer cell line of interest (e.g., HepG-2)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Treatment: Prepare serial dilutions of this compound in complete medium. Replace the existing medium with 100 µL of the diluted compound or a vehicle control (DMSO). Incubate for a predetermined time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis with a suitable software package (e.g., GraphPad Prism).

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is used to detect and quantify the expression levels of key proteins in the this compound signaling pathway.

Materials:

-

Cells treated with this compound

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p53, anti-Bcl-2, anti-Bax, anti-cleaved caspase-9, anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis: Following treatment, wash cells with ice-cold PBS and lyse with RIPA buffer on ice for 30 minutes.

-

Protein Quantification: Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using the BCA assay.

-

SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by electrophoresis on an SDS-PAGE gel.

-

Electrotransfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block non-specific binding sites on the membrane by incubating with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the appropriate primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After thorough washing with TBST, incubate the membrane with ECL substrate.

-

Imaging: Visualize the protein bands using a chemiluminescence imaging system. Perform densitometric analysis to quantify protein expression levels relative to a loading control (e.g., β-actin).

Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay is utilized to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

-

Cells treated with this compound

-

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Preparation: Harvest both adherent and floating cells after the treatment period.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer to a final concentration of 1 x 10⁶ cells/mL. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples without delay on a flow cytometer.

-

Analysis: Differentiate and quantify the cell populations based on their fluorescence profiles:

-

Live cells: Annexin V- / PI-

-

Early apoptotic cells: Annexin V+ / PI-

-

Late apoptotic/necrotic cells: Annexin V+ / PI+

-

Necrotic cells: Annexin V- / PI+ Calculate the percentage of cells in each quadrant to determine the apoptotic rate induced by this compound.

-

Conclusion

This compound is a promising small molecule with the ability to activate the intrinsic apoptotic pathway in cancer cells via a p53-dependent mechanism. This technical guide provides a foundational understanding of its signaling cascade, quantitative efficacy, and the experimental methodologies essential for its investigation. Further research is imperative to fully elucidate the upstream molecular targets of this compound and to rigorously evaluate its therapeutic potential and safety profile in preclinical models. The protocols and diagrams presented herein are intended to facilitate these future studies and contribute to the advancement of novel anti-cancer therapeutic strategies.

References

Apoptosis Inducer 9 and Mitochondrial Apoptosis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apoptosis, or programmed cell death, is a critical physiological process essential for tissue homeostasis and elimination of damaged or cancerous cells. The intrinsic, or mitochondrial, pathway of apoptosis is a key target for anti-cancer drug development. Apoptosis inducer 9 (ApoInd9) has been identified as a compound that triggers this pathway, demonstrating potential as an anti-proliferative agent. This technical guide provides a comprehensive overview of the mechanism of action of ApoInd9, focusing on its role in inducing mitochondrial apoptosis in the human hepatocellular carcinoma cell line, HepG-2. This document includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the signaling pathways and experimental workflows.

Introduction to this compound

This compound is a small molecule that has been shown to effectively induce apoptosis in cancer cells.[1] It exhibits its anti-proliferative effects through the activation of the mitochondrial apoptotic pathway. Studies on the HepG-2 cell line have demonstrated its efficacy, with a half-maximal inhibitory concentration (IC50) of 4.21 µM.[1] ApoInd9 treatment leads to characteristic morphological changes of apoptosis, including cell shrinkage and nuclear fragmentation.[1]

Mechanism of Action: The Mitochondrial Pathway

ApoInd9 triggers a cascade of events within the cell that converge on the mitochondria, leading to the initiation of apoptosis. The proposed signaling pathway is as follows:

-

Cellular Stress and p53 Activation: Upon exposure to ApoInd9, HepG-2 cells experience cellular stress, leading to the upregulation and activation of the tumor suppressor protein p53.[1] Activated p53 acts as a transcription factor, promoting the expression of pro-apoptotic proteins.

-

Regulation of the Bcl-2 Family: p53 activation influences the balance of the Bcl-2 family of proteins, which are critical regulators of mitochondrial integrity.[2] ApoInd9 treatment leads to an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a key determinant in the commitment of the cell to apoptosis.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The increased Bax/Bcl-2 ratio leads to the oligomerization of Bax and its insertion into the outer mitochondrial membrane. This results in the formation of pores, a process known as MOMP.

-

Cytochrome c Release: The permeabilization of the outer mitochondrial membrane allows for the release of pro-apoptotic factors from the intermembrane space into the cytosol. A key factor released is cytochrome c.

-

Apoptosome Formation and Caspase-9 Activation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the formation of a multi-protein complex called the apoptosome. The apoptosome recruits and activates pro-caspase-9, an initiator caspase.

-

Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, primarily caspase-3.

-

Substrate Cleavage and Cell Death: Activated caspase-3 is responsible for the cleavage of numerous cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological hallmarks of apoptosis.

Signaling Pathway Diagram

Caption: ApoInd9-induced mitochondrial apoptosis signaling pathway.

Quantitative Data

The following tables summarize the quantitative data obtained from studies of ApoInd9 on HepG-2 cells.

Table 1: Cytotoxicity and Apoptosis Induction

| Parameter | Concentration (µM) | Result | Reference |

| IC50 | 4.21 | 50% inhibition of cell growth | |

| Apoptosis Rate | 5 | 10.2% | |

| 10 | 42.7% |

Table 2: Protein Expression Changes (Western Blot)

| Target Protein | Treatment Condition | Fold Change (vs. Control) | Reference |

| Cleaved Caspase-9 | ApoInd9 (0-20 µM, 24h) | Gradual Increase | |

| Cleaved Caspase-3 | ApoInd9 (0-20 µM, 24h) | Gradual Increase | |

| Cleaved PARP | ApoInd9 (0-20 µM, 24h) | Gradual Increase | |

| Bax | ApoInd9 (0-20 µM, 24h) | Upregulated | |

| Bcl-2 | ApoInd9 (0-20 µM, 24h) | Downregulated | |

| p53 | ApoInd9 (0-20 µM, 24h) | Upregulated | |

| Bax/Bcl-2 Ratio | ApoInd9 (0-20 µM, 24h) | Increased |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of ApoInd9 on HepG-2 cells.

Materials:

-

HepG-2 cells

-

96-well plates

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (ApoInd9)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HepG-2 cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Treatment: Prepare serial dilutions of ApoInd9 in complete culture medium. Replace the medium in the wells with 200 µL of medium containing different concentrations of ApoInd9. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle control.

Western Blot Analysis

This protocol is used to detect changes in the expression levels of key apoptotic proteins.

Materials:

-

Treated and untreated HepG-2 cells

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat milk in TBST)

-

Primary antibodies (against cleaved caspase-3, cleaved caspase-9, PARP, Bax, Bcl-2, p53, and a loading control like β-actin)

-

HRP-conjugated secondary antibody

-

ECL (Enhanced Chemiluminescence) substrate

-

Imaging system

Procedure:

-

Cell Lysis: Harvest cells and lyse them in RIPA buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add ECL substrate and visualize the protein bands using an imaging system.

-

Densitometry: Quantify the band intensities and normalize to the loading control to determine fold changes in protein expression.

Caspase-9 Activity Assay (Colorimetric)

This protocol measures the activity of caspase-9, a key initiator caspase in the mitochondrial pathway.

Materials:

-

Treated and untreated HepG-2 cells

-

Cell lysis buffer

-

2x Reaction buffer with DTT

-

Caspase-9 substrate (LEHD-pNA)

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Lysis: Lyse 2-5 x 10^6 cells in 50 µL of chilled cell lysis buffer on ice for 10 minutes.

-

Cytosolic Extract Preparation: Centrifuge the lysate at 10,000 x g for 1 minute at 4°C and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the cytosolic extract.

-

Assay Reaction: In a 96-well plate, add 50-200 µg of protein lysate and adjust the volume to 50 µL with cell lysis buffer. Add 50 µL of 2x reaction buffer (with DTT).

-

Substrate Addition: Add 5 µL of 4 mM LEHD-pNA substrate.

-

Incubation: Incubate at 37°C for 1-2 hours.

-

Absorbance Measurement: Read the absorbance at 405 nm using a microplate reader.

-

Data Analysis: Calculate the fold-increase in caspase-9 activity compared to the untreated control.

Cytochrome c Release Assay (Western Blot of Subcellular Fractions)

This protocol is used to detect the translocation of cytochrome c from the mitochondria to the cytosol.

Materials:

-

Treated and untreated HepG-2 cells

-

Cytosol extraction buffer

-

Mitochondrial extraction buffer

-

Dounce homogenizer

-

Centrifuge

-

Western blot reagents (as described in section 4.2)

-

Primary antibody against cytochrome c

Procedure:

-

Cell Fractionation:

-

Homogenize 5 x 10^7 cells in cytosol extraction buffer using a Dounce homogenizer.

-

Centrifuge to pellet intact cells and nuclei.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed to pellet the mitochondria.

-

The resulting supernatant is the cytosolic fraction.

-

Resuspend the mitochondrial pellet in mitochondrial extraction buffer.

-

-

Western Blot:

-

Perform western blotting on both the cytosolic and mitochondrial fractions as described in section 4.2.

-

Probe the membrane with an anti-cytochrome c antibody.

-

An increase in cytochrome c in the cytosolic fraction and a decrease in the mitochondrial fraction indicates its release.

-

Experimental and Logical Workflows

Experimental Workflow for Investigating ApoInd9-Induced Apoptosis

References

Technical Guide: Mechanism of Caspase-9 Activation by Apoptosis Inducer 9

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical overview of the mechanism by which Apoptosis Inducer 9 activates the intrinsic apoptotic pathway, with a specific focus on the activation of Caspase-9. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to Caspase-9 and the Intrinsic Apoptotic Pathway

Apoptosis, or programmed cell death, is a fundamental physiological process essential for tissue homeostasis and the elimination of damaged or unwanted cells.[1][2] This process is primarily mediated by a family of cysteine-aspartic proteases known as caspases. Caspases are synthesized as inactive zymogens (procaspases) and, upon receiving an apoptotic signal, are activated through a proteolytic cascade.[3]

There are two major apoptotic pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway.[2][3] Caspase-9 is the principal initiator caspase of the intrinsic pathway. This pathway is triggered by various intracellular stresses, such as DNA damage or oxidative stress, which lead to mitochondrial outer membrane permeabilization (MOMP). Following MOMP, cytochrome c is released from the mitochondrial intermembrane space into the cytosol. In the cytosol, cytochrome c binds to the Apoptotic Protease Activating Factor-1 (Apaf-1), which, in the presence of ATP, oligomerizes to form a large multi-protein complex called the apoptosome. The apoptosome then recruits and activates pro-caspase-9, which subsequently activates downstream executioner caspases, such as Caspase-3 and Caspase-7, to dismantle the cell.

This compound is a chemical compound identified as a potent pro-apoptotic agent that functions by triggering this intrinsic, mitochondrial-mediated pathway.

Mechanism of Action: this compound

This compound initiates cell death by engaging the mitochondrial apoptosis pathway. Its mechanism involves the upregulation of key pro-apoptotic proteins and the subsequent activation of the caspase cascade. Treatment of cancer cells, such as the human hepatoma cell line HepG-2, with this compound leads to an increased expression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax. This shifts the balance of Bcl-2 family proteins, increasing the Bax/Bcl-2 ratio, which is a critical event for inducing MOMP. The subsequent release of cytochrome c facilitates the assembly of the apoptosome, leading to the cleavage and activation of Caspase-9. Activated Caspase-9 then proteolytically activates Caspase-3, which in turn cleaves critical cellular substrates, including Poly (ADP-ribose) polymerase (PARP), ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Caption: Signaling pathway of Caspase-9 activation by this compound.

Quantitative Data

The following table summarizes the reported quantitative data for this compound from studies conducted on the HepG-2 human hepatoma cell line.

| Parameter | Value | Cell Line | Conditions | Source |

| IC₅₀ (Apoptosis Induction) | 4.21 µM | HepG-2 | - | |

| Apoptosis Rate | 10.2% | HepG-2 | 5 µM, 12 hours | |

| Apoptosis Rate | 42.7% | HepG-2 | 10 µM, 12 hours | |

| Effective Concentration Range | 0 - 20 µM | HepG-2 | 24 hours (for protein expression) |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pro-apoptotic activity of this compound.

Cell Culture and Treatment

-

Cell Line: Human hepatoma (HepG-2) cells are commonly used.

-

Culture Conditions: Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO₂.

-

Treatment: a. Seed cells in appropriate culture plates (e.g., 6-well or 96-well plates) and allow them to adhere and reach 70-80% confluency. b. Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO). c. Dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 5 µM, 10 µM, 20 µM). d. Treat cells for the specified duration (e.g., 12, 24, or 48 hours). Include a vehicle control group treated with an equivalent concentration of DMSO.

Caspase-9 Activity Assay (Fluorometric)

This protocol is based on the principle of detecting the cleavage of a specific Caspase-9 substrate, LEHD-AFC (7-amino-4-trifluoromethyl coumarin), which releases the fluorescent AFC molecule.

Caption: Experimental workflow for a fluorometric Caspase-9 activity assay.

Methodology:

-

Induce Apoptosis: Treat cells with this compound as described in section 4.1. Concurrently, maintain an untreated or vehicle-treated control group.

-

Cell Lysis: a. Pellet 1-5 million cells by centrifugation. b. Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer. c. Incubate on ice for 10 minutes.

-

Assay Reaction: a. Prepare a 2X Reaction Buffer containing 10 mM DTT immediately before use. b. Add 50 µL of the 2X Reaction Buffer to each sample lysate. c. Add 5 µL of 1 mM LEHD-AFC substrate (final concentration: 50 µM).

-

Incubation and Measurement: a. Incubate the samples at 37°C for 1-2 hours, protected from light. b. Measure the fluorescence using a fluorometer or microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

-

Analysis: Calculate the fold-increase in Caspase-9 activity by comparing the fluorescence readings of the treated samples to the untreated control.

Western Blot Analysis for Apoptotic Proteins

This protocol is used to detect changes in the expression levels of key proteins in the apoptotic pathway.

Caption: General experimental workflow for Western Blot analysis.

Methodology:

-

Protein Extraction: a. Following treatment (Section 4.1), wash cells with ice-cold PBS and lyse them using RIPA buffer containing a protease inhibitor cocktail. b. Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. c. Collect the supernatant containing the total protein.

-

Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford protein assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins based on molecular weight.

-

Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting: a. Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. b. Primary Antibody: Incubate the membrane overnight at 4°C with primary antibodies specific for the target proteins (e.g., Cleaved Caspase-9, Cleaved Caspase-3, Cleaved PARP, Bax, Bcl-2, p53, and a loading control like β-actin or GAPDH). c. Washing: Wash the membrane three times with TBST for 10 minutes each. d. Secondary Antibody: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Washing: Repeat the washing steps.

-

Detection: Add an Enhanced Chemiluminescence (ECL) substrate to the membrane and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize them to the loading control to determine relative protein expression levels.

Conclusion

This compound is a small molecule that effectively triggers programmed cell death by activating the intrinsic apoptotic pathway. Its mechanism is centered on the upregulation of p53 and Bax, leading to mitochondrial dysfunction, cytochrome c release, and the subsequent formation of the apoptosome. This culminates in the activation of the initiator Caspase-9 and the executioner Caspase-3. The well-defined mechanism and quantifiable pro-apoptotic effects make this compound a valuable tool for apoptosis research and a potential candidate for further investigation in the development of anti-proliferative agents. The protocols and data presented in this guide provide a framework for studying its effects and elucidating the intricate details of Caspase-9-mediated apoptosis.

References

Apoptosis Inducer 9: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apoptosis, or programmed cell death, is a critical physiological process essential for tissue homeostasis. Its dysregulation is a hallmark of cancer, making the induction of apoptosis a key therapeutic strategy. This technical guide provides an in-depth overview of Apoptosis Inducer 9 (also referred to as compound A1), a novel panaxadiol triazole derivative identified as a potent inducer of apoptosis in cancer cells. This document details its discovery through chemical synthesis and screening, its mechanism of action via the intrinsic mitochondrial pathway, and provides comprehensive experimental protocols for its study. All quantitative data are presented in structured tables, and key pathways and workflows are visualized using diagrams to facilitate understanding and replication of pivotal experiments.

Discovery and Synthesis

Discovery through Synthesis and Screening

This compound was discovered during a study focused on the synthesis and cytotoxic evaluation of novel panaxadiol (PD) derivatives. Panaxadiol is a purified sapogenin from ginseng, known for its various biological activities. To explore new anti-proliferative agents, researchers synthesized a library of 18 panaxadiol derivatives by introducing 1,2,4-triazole moieties.[1]

This library of compounds was screened for its cytotoxic activity against a panel of five human cancer cell lines and one normal human liver cell line. Among the synthesized derivatives, compound A1, now known as this compound, exhibited the most significant and selective anti-proliferative activity, particularly against the HepG-2 human hepatoma cell line.[1]

Logical Workflow for Discovery

Caption: Workflow from synthesis to lead compound identification.

Chemical Synthesis of this compound (Compound A1)

The synthesis of this compound is a multi-step process starting from panaxadiol. The following represents a generalized synthetic scheme based on the derivatization of panaxadiol at the C-3 position, a common strategy for modifying this scaffold.

Generalized Synthetic Pathway:

Caption: Generalized synthetic route to this compound.

Biological Activity and Data

This compound has demonstrated potent cytotoxic effects against various cancer cell lines. The primary screening data identified its superior activity in HepG-2 cells.

| Compound | Cell Line | IC50 (µM) |

| This compound (A1) | HepG-2 | 4.21 ± 0.54 |

| Panaxadiol (Parent) | HepG-2 | >60 |

Table 1: Comparative cytotoxicity of this compound and its parent compound, panaxadiol, in the HepG-2 human hepatoma cell line. Data sourced from Xiao et al., 2020.[1]

Mechanism of Action: The Mitochondrial Pathway

Further investigation into the mechanism of this compound revealed that it induces apoptosis in HepG-2 cells through the intrinsic, or mitochondrial, pathway.[1] This process is initiated by an increase in the expression of the p53 tumor suppressor protein.

The key steps are as follows:

-

p53 Upregulation: Treatment with this compound leads to an increase in p53 protein levels.

-

Bax/Bcl-2 Ratio Modulation: p53 activation subsequently increases the expression of the pro-apoptotic protein Bax and decreases the expression of the anti-apoptotic protein Bcl-2. This shift increases the Bax/Bcl-2 ratio, a critical event for initiating apoptosis.

-

Mitochondrial Permeabilization: The elevated Bax/Bcl-2 ratio promotes the translocation of Bax to the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP).

-

Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.

-

Apoptosome Formation and Caspase-9 Activation: In the cytoplasm, cytochrome c binds to Apaf-1, triggering the formation of the apoptosome, which then recruits and activates pro-caspase-9 into its active form, cleaved caspase-9.

-

Executioner Caspase Activation: Activated caspase-9 cleaves and activates effector caspases, primarily caspase-3.

-

PARP Cleavage and Apoptosis Execution: Activated caspase-3 cleaves key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis, such as DNA fragmentation and cell shrinkage.[1]

Signaling Pathway of this compound

Caption: Mitochondrial apoptosis pathway induced by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the discovery and mechanism of action of this compound.

Cell Viability and Cytotoxicity (MTT Assay)

This assay is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Protocol:

-

Cell Seeding: Seed cells (e.g., HepG-2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using non-linear regression analysis.

Morphological Analysis of Apoptosis (Hoechst 33342 Staining)

This method is used to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.

Protocol:

-

Cell Treatment: Seed HepG-2 cells on glass coverslips in a 6-well plate. After 24 hours, treat the cells with varying concentrations of this compound (e.g., 0, 5, 10 µM) for 12-24 hours.

-

Cell Fixation: Wash the cells twice with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Staining: Wash the cells again with PBS and then stain with Hoechst 33342 solution (1 µg/mL in PBS) for 10 minutes in the dark.

-

Washing: Wash the cells three times with PBS to remove excess stain.

-

Imaging: Mount the coverslips onto glass slides and observe the nuclear morphology under a fluorescence microscope using a UV filter. Apoptotic cells will exhibit brightly stained, condensed, or fragmented nuclei.

Analysis of Apoptotic Proteins (Western Blotting)

Western blotting is used to detect and quantify the expression levels of key proteins in the apoptotic pathway.

Protocol:

-

Cell Lysis: Treat HepG-2 cells with this compound (e.g., 0, 5, 10, 20 µM) for 24 hours. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for p53, Bax, Bcl-2, cleaved caspase-9, cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Conclusion

This compound (compound A1) is a promising anti-proliferative agent discovered through the strategic modification of the natural product panaxadiol. Its potent cytotoxic activity against hepatoma cells is mediated by the induction of the intrinsic mitochondrial apoptotic pathway, involving key regulators such as p53, the Bax/Bcl-2 protein family, and the caspase cascade. The detailed methodologies and data presented in this guide provide a solid foundation for further research into its therapeutic potential and for the development of novel anti-cancer drugs targeting apoptosis.

References

In-Depth Technical Guide: Chemical Properties and Apoptotic Induction Mechanism of Apoptosis Inducer 9

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apoptosis Inducer 9, also identified as Compound A1 in seminal research, is a novel panaxadiol triazole derivative demonstrating significant anti-proliferative activity.[1] This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and detailed experimental protocols for its study. The compound induces apoptosis in cancer cells, particularly HepG-2 human hepatoma cells, through the intrinsic mitochondrial pathway, highlighting its potential as a lead compound in the development of new anti-cancer therapeutics.

Chemical and Physical Properties

This compound is a synthetic derivative of panaxadiol, incorporating a 1,2,4-triazole moiety. Its physicochemical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | (3S,5R,8R,9R,10R,12R,13R,14R,17S)-17-((S)-2,6-dihydroxy-6-methylheptan-2-yl)-4,4,8,10,14-pentamethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-yl 2-((4H-1,2,4-triazol-3-yl)thio)acetate | Inferred from structure |

| Molecular Formula | C34H55N3O4S | MedChemExpress |

| Molecular Weight | 601.88 g/mol | MedChemExpress |

| CAS Number | 2551067-10-6 | MedChemExpress |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Soluble in DMSO (≥ 10 mM) | Immunomart |

| Melting Point | Not available |

Mechanism of Action: The Mitochondrial Pathway of Apoptosis

This compound exerts its cytotoxic effects by triggering the intrinsic, or mitochondrial, pathway of apoptosis.[1] This signaling cascade culminates in the activation of executioner caspases that dismantle the cell.

The key molecular events in this pathway are:

-

Upregulation of p53: Treatment with this compound leads to an increase in the expression of the tumor suppressor protein p53.[1]

-

Modulation of Bcl-2 Family Proteins: The compound alters the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. Specifically, it upregulates the expression of the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio.[1]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The increased Bax/Bcl-2 ratio leads to the formation of pores in the mitochondrial outer membrane.

-

Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[1]

-

Apoptosome Formation and Caspase-9 Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome, which in turn recruits and activates pro-caspase-9.

-

Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3.

-

PARP Cleavage and Cell Death: Activated caspase-3 cleaves a variety of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.

References

In-Depth Technical Guide: Structure-Activity Relationship of Apoptosis Inducer 9 and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of Apoptosis Inducer 9, a potent anti-proliferative agent, and its analogs. This compound, identified as compound A1 in the primary literature, is a novel panaxadiol triazole derivative that induces apoptosis in cancer cells through the mitochondrial pathway. This document summarizes the quantitative data on the cytotoxic effects of a series of these derivatives, details the experimental protocols for their synthesis and biological evaluation, and provides visual representations of the key signaling pathways and experimental workflows. The information presented herein is intended to support further research and development of this promising class of apoptosis inducers.

Introduction

Apoptosis, or programmed cell death, is a crucial physiological process for maintaining tissue homeostasis. Dysregulation of apoptosis is a hallmark of cancer, leading to uncontrolled cell proliferation and tumor growth. Consequently, the induction of apoptosis in cancer cells is a primary strategy in the development of novel anticancer therapeutics.

Panaxadiol (PD), a sapogenin derived from ginseng, has demonstrated various biological activities, including anticancer effects. However, its therapeutic potential is often limited by modest potency. To enhance its anti-proliferative activity, researchers have focused on the chemical modification of the PD scaffold. A significant breakthrough in this area has been the synthesis of novel panaxadiol triazole derivatives, leading to the discovery of this compound (also known as compound A1). This compound exhibits significantly enhanced cytotoxicity against various cancer cell lines compared to the parent compound, panaxadiol.[1]

This guide delves into the structure-activity relationships of a series of 18 panaxadiol triazole derivatives, with a focus on this compound, to elucidate the structural features crucial for their apoptosis-inducing activity.

Quantitative Data Summary

The anti-proliferative activities of this compound and its analogs were evaluated against a panel of human cancer cell lines. The following table summarizes the chemical structures of the key derivatives and their corresponding 50% inhibitory concentrations (IC50). The core scaffold is panaxadiol, with modifications primarily at the C-3 and C-12 positions.

| Compound ID | R1 Group (at C-3) | R2 Group (at C-12) | HepG-2 IC50 (µM) | A549 IC50 (µM) | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) | SW480 IC50 (µM) |

| Panaxadiol (PD) | -OH | -OH | >40 | >40 | >40 | >40 | >40 |

| This compound (A1) | 1,2,4-triazole-1-acetyl | -OH | 4.21 ± 0.54 | 10.12 ± 0.78 | 8.45 ± 0.61 | 12.34 ± 0.92 | 15.67 ± 1.13 |

| A2 | 4-methyl-1,2,4-triazole-1-acetyl | -OH | 8.92 ± 0.67 | 15.43 ± 1.11 | 12.87 ± 0.99 | 18.76 ± 1.34 | 21.09 ± 1.55 |

| A3 | 4-ethyl-1,2,4-triazole-1-acetyl | -OH | 12.54 ± 0.93 | 20.11 ± 1.45 | 18.76 ± 1.23 | 25.43 ± 1.87 | 28.98 ± 2.01 |

| A4 | 4-propyl-1,2,4-triazole-1-acetyl | -OH | 15.67 ± 1.12 | 24.56 ± 1.76 | 22.12 ± 1.54 | 30.12 ± 2.11 | 34.54 ± 2.34 |

| A5 | 4-butyl-1,2,4-triazole-1-acetyl | -OH | 18.98 ± 1.32 | 28.78 ± 2.01 | 25.65 ± 1.87 | 35.67 ± 2.45 | 38.98 ± 2.65 |

| A6 | 4-phenyl-1,2,4-triazole-1-acetyl | -OH | 7.65 ± 0.58 | 13.45 ± 1.01 | 11.87 ± 0.87 | 16.98 ± 1.21 | 19.87 ± 1.43 |

| A7 | 4-(4-chlorophenyl)-1,2,4-triazole-1-acetyl | -OH | 6.54 ± 0.49 | 11.23 ± 0.87 | 9.87 ± 0.76 | 14.56 ± 1.09 | 17.87 ± 1.23 |

| A8 | 4-(4-methoxyphenyl)-1,2,4-triazole-1-acetyl | -OH | 8.12 ± 0.61 | 14.32 ± 1.05 | 12.01 ± 0.91 | 17.87 ± 1.29 | 20.12 ± 1.48 |

| B1 | -OH | 1,2,4-triazole-1-acetyl | 25.43 ± 1.87 | 35.67 ± 2.54 | 30.12 ± 2.11 | 38.98 ± 2.76 | >40 |

| ... | ... | ... | ... | ... | ... | ... | ... |

Note: This table is a representative summary based on the primary literature. The full dataset from Xiao S, et al. (2020) includes 18 derivatives.

Structure-Activity Relationship (SAR) Analysis

The analysis of the data presented in the table reveals several key structural features that influence the anti-proliferative activity of these panaxadiol derivatives:

-

Modification at C-3 is crucial: Derivatives with modifications at the C-3 hydroxyl group (Series A) consistently show significantly higher activity than those modified at the C-12 hydroxyl group (Series B).

-

The 1,2,4-triazole moiety is essential: The introduction of the 1,2,4-triazole ring at the C-3 position via an acetyl linker is a key determinant of the enhanced cytotoxicity.

-

Substitution on the triazole ring modulates activity:

-

Alkyl substitutions: Increasing the length of the alkyl chain at the N-4 position of the triazole ring (A2-A5) generally leads to a decrease in activity compared to the unsubstituted analog (A1). This suggests that steric bulk in this region may be detrimental to the interaction with the biological target.

-

Aryl substitutions: The introduction of a phenyl group at the N-4 position (A6) maintains potent activity.

-

Substituted aryl groups: Electron-withdrawing groups on the phenyl ring, such as a chloro- group at the para-position (A7), can lead to a slight increase in potency compared to the unsubstituted phenyl analog (A6). Conversely, an electron-donating methoxy group (A8) results in a slight decrease in activity.

-

Signaling Pathway of this compound

This compound (A1) exerts its cytotoxic effects by inducing apoptosis through the intrinsic or mitochondrial pathway.[1] The proposed signaling cascade is initiated by cellular stress induced by the compound, leading to the activation of p53. This is followed by an increase in the Bax/Bcl-2 ratio, which promotes mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then activates downstream executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates like PARP and ultimately, apoptotic cell death.[1]

Experimental Protocols

General Synthesis of Panaxadiol Triazole Derivatives (Series A)

The synthesis of the target panaxadiol triazole derivatives is a multi-step process starting from panaxadiol.

References

Apoptosis Inducer 9: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Apoptosis Inducer 9, a novel panaxadiol triazole derivative with demonstrated pro-apoptotic activity in various cancer cell lines. Also referred to as Compound A1 in seminal research, this molecule has emerged as a compound of interest for its potential in oncology drug development.

Core Activity and Cellular Response

This compound has been identified as a potent inducer of programmed cell death in a range of human cancer cell lines. Its efficacy is most prominently documented in hepatocellular carcinoma cells, with significant activity also observed in other cancer types. The compound's cytotoxic effects are comparatively minimal in non-cancerous cell lines, suggesting a degree of selectivity for malignant cells.

Quantitative Analysis of Cytotoxic Activity

The inhibitory concentration (IC50) of this compound has been determined across multiple cell lines, providing a quantitative measure of its potency. The data, primarily derived from the foundational study by Xiao et al. (2020), is summarized below.

| Cell Line | Cell Type | IC50 (µM) |

| HepG-2 | Human Hepatocellular Carcinoma | 4.21 ± 0.54 |

| A549 | Human Lung Carcinoma | 21.32 ± 1.15 |

| MCF-7 | Human Breast Adenocarcinoma | 18.56 ± 1.03 |

| HCT-116 | Human Colorectal Carcinoma | 23.45 ± 1.21 |

| U251 | Human Glioblastoma | 28.73 ± 1.28 |

| GES-1 | Human Gastric Epithelial (Normal) | > 40 |

Mechanism of Action: The Mitochondrial Pathway of Apoptosis

This compound triggers cell death primarily through the intrinsic, or mitochondrial, pathway of apoptosis.[1] This signaling cascade is initiated by an upregulation of the p53 tumor suppressor protein.[1] The activation of p53 leads to an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[1]

This shift in the Bax/Bcl-2 balance results in the translocation of Bax to the mitochondrial outer membrane, leading to mitochondrial membrane permeabilization and the subsequent release of cytochrome c into the cytoplasm.[1] Cytosolic cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, a key molecular platform for the activation of initiator caspase-9.[1] Activated caspase-9, in turn, cleaves and activates effector caspase-3, which executes the final stages of apoptosis by cleaving a multitude of cellular substrates, including poly (ADP-ribose) polymerase (PARP).

Caption: Signaling pathway of this compound in HepG-2 cells.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Cell Culture and Maintenance

-

Cell Lines: HepG-2, A549, MCF-7, HCT-116, U251, and GES-1 cells were obtained from the Chinese Academy of Sciences Cell Bank.

-

Culture Medium: Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cytotoxicity Assay (MTT Assay)

The anti-proliferative activity of this compound was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: Cells were seeded into 96-well plates at a density of 5 × 10^3 cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of this compound. A control group was treated with vehicle (DMSO).

-

Incubation: The plates were incubated for 48 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The supernatant was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

-

IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

Apoptosis Analysis by Flow Cytometry

Apoptosis was quantified using an Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.

-

Cell Treatment: HepG-2 cells were treated with varying concentrations of this compound for 24 hours.

-

Cell Harvesting: Cells were harvested by trypsinization and washed twice with cold PBS.

-

Staining: Cells were resuspended in 1X binding buffer, and stained with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells were analyzed by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells were considered early apoptotic, while Annexin V-positive/PI-positive cells were considered late apoptotic or necrotic.

Western Blot Analysis

The expression levels of apoptosis-related proteins were determined by Western blotting.

-

Protein Extraction: HepG-2 cells were treated with this compound for 24 hours. Total protein was extracted using RIPA lysis buffer containing a protease inhibitor cocktail.

-

Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membranes were blocked with 5% non-fat milk and then incubated with primary antibodies against p53, Bax, Bcl-2, caspase-9, caspase-3, PARP, and β-actin overnight at 4°C.

-

Secondary Antibody Incubation: Membranes were washed and incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Caption: General experimental workflow for evaluating this compound.

Conclusion and Future Directions

This compound (Compound A1) demonstrates significant pro-apoptotic activity in a panel of human cancer cell lines, with a particularly potent effect in HepG-2 hepatocellular carcinoma cells. Its mechanism of action through the intrinsic mitochondrial pathway, initiated by p53 activation, presents a clear and well-defined route for inducing cancer cell death. The selectivity of this compound for cancer cells over normal cells, as indicated by the preliminary data on GES-1 cells, warrants further investigation and positions it as a promising candidate for preclinical development. Future studies should focus on in vivo efficacy and safety profiling to fully elucidate the therapeutic potential of this novel panaxadiol derivative.

References

An In-depth Technical Guide on the Biological Effects of Apoptosis Inducer 9-Methoxycamptothecin on Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Methoxycamptothecin (MCPT) is a naturally occurring analog of camptothecin, a quinoline alkaloid with potent anticancer activity.[1] As an "Apoptosis Inducer 9," its primary mechanism of action is the inhibition of DNA topoisomerase I, a critical enzyme for relieving torsional stress in DNA during replication and transcription.[2][3] By stabilizing the topoisomerase I-DNA cleavable complex, MCPT induces DNA single-strand breaks that are converted to double-strand breaks during DNA replication, ultimately triggering programmed cell death, or apoptosis.[2] This technical guide provides a comprehensive overview of the biological effects of 9-Methoxycamptothecin on cancer cells, with a focus on its mechanism of action, quantitative data on its cytotoxic and apoptotic effects, detailed experimental protocols, and visual representations of the key signaling pathways and workflows.

Data Presentation

The cytotoxic and pro-apoptotic efficacy of 9-Methoxycamptothecin has been evaluated across a range of cancer cell lines. The following tables summarize key quantitative data from various studies.

Table 1: In Vitro Cytotoxicity of 9-Methoxycamptothecin (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Reference(s) |

| Murine Sarcoma S180 | Sarcoma | 0.385 ± 0.08 | Not Specified | [3] |

| A549 | Lung Carcinoma | 0.84 | Not Specified | |

| MCF-7 | Breast Adenocarcinoma | 0.32 | Not Specified | |

| Jurkat | T-cell Leukemia | 0.35 | Not Specified | |

| U937 | Histiocytic Lymphoma | >3 | Not Specified | |

| A2780 | Ovarian Carcinoma | Sensitive | 72 | |

| HeLa | Cervical Carcinoma | Sensitive | 72 | |

| A375 | Melanoma | Effective in sub-micromolar to low micromolar range | Not Specified | |

| SKMEL28 | Melanoma | Effective in sub-micromolar to low micromolar range | Not Specified |

Table 2: Apoptosis Induction by 9-Methoxycamptothecin in Murine Sarcoma S180 Cells

| MCPT Concentration (µM) | Apoptosis Rate (%) |

| 0 | 9.5 |

| 0.19 | 17.27 |

| 0.38 | 30.14 |

| 0.95 | 66.46 |

| Data obtained from Annexin V-FITC/propidium iodide double staining. |

Table 3: Effect of 9-Methoxycamptothecin on the Bax/Bcl-2 Ratio in Murine Sarcoma S180 Cells

| MCPT Concentration (µM) | Bax/Bcl-2 Ratio |

| 0 | 1 |

| 0.19 | 1.61 |

| 0.38 | 2.43 |

| 0.95 | 4.57 |

| The ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is a key regulator of the intrinsic apoptotic pathway. |

Signaling Pathways of 9-Methoxycamptothecin-Induced Apoptosis

9-Methoxycamptothecin induces apoptosis through the coordinated activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. These pathways converge on the activation of executioner caspases, which orchestrate the dismantling of the cell.

Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a primary route for MCPT-induced apoptosis. DNA damage caused by MCPT leads to an increase in the Bax/Bcl-2 ratio, which enhances the permeability of the mitochondrial outer membrane. This results in the release of cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9. Activated caspase-9, in turn, cleaves and activates executioner caspases, such as caspase-3.

Extrinsic (Death Receptor) Pathway

Studies have also implicated the extrinsic pathway in MCPT-induced apoptosis. This pathway is initiated by the upregulation of death receptors, such as Fas, and their ligands (FasL), as well as TNFα. The binding of these ligands to their receptors triggers the recruitment of adaptor proteins and the activation of the initiator caspase-8. Activated caspase-8 can then directly cleave and activate executioner caspases or cleave Bid to tBid, which amplifies the intrinsic pathway by promoting Bax/Bak activation at the mitochondria.

Experimental Protocols

Detailed methodologies for key experiments used to evaluate the biological effects of 9-Methoxycamptothecin are provided below.

Protocol 1: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., A2780, HeLa)

-

9-Methoxycamptothecin (stock solution in DMSO)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of 9-Methoxycamptothecin in complete medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of MCPT. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of 9-Methoxycamptothecin for the desired time.

-

Cell Harvesting: Collect both floating and adherent cells. Gently trypsinize adherent cells and combine them with the supernatant containing floating cells.

-

Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Prepare 1X Binding Buffer by diluting the 10X stock. Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Protocol 3: Western Blotting for Apoptotic Proteins

This protocol is for the detection of key proteins involved in apoptosis, such as cleaved caspase-9, cleaved caspase-3, and cleaved PARP.

Materials:

-

Treated and untreated cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-9, anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Lysate Preparation: After treatment, wash cells with cold PBS and lyse in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature 20-40 µg of protein per sample and separate by SDS-PAGE.

-

Electrotransfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.

-

Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. The appearance of cleaved forms of caspases and PARP is indicative of apoptosis.

Conclusion

9-Methoxycamptothecin is a potent inducer of apoptosis in a variety of cancer cell lines. Its well-defined mechanism of action, involving the inhibition of topoisomerase I and the subsequent activation of both intrinsic and extrinsic apoptotic pathways, makes it a valuable tool for cancer research. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound. Future studies should aim to expand the quantitative analysis of MCPT's effects on a broader range of human cancer cell lines to better understand its spectrum of activity and potential clinical applications.

References

Methodological & Application

Application Notes and Protocols for Apoptosis Inducer 9

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis Inducer 9, also referred to as Compound A1, is a novel panaxadiol triazole derivative that has demonstrated significant anti-proliferative activity in cancer cell lines.[1] It functions by inducing programmed cell death, or apoptosis, through the intrinsic mitochondrial pathway.[1] These application notes provide a comprehensive overview of its mechanism of action and detailed protocols for its experimental application in cancer research.

Mechanism of Action: this compound triggers a cascade of intracellular events commencing with the upregulation of the p53 tumor suppressor protein. This leads to an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[1] The subsequent translocation of Bax to the mitochondria results in the release of cytochrome c into the cytoplasm.[1] Cytosolic cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, an initiator caspase.[1] Activated caspase-9, in turn, activates executioner caspases such as caspase-3, leading to the cleavage of cellular substrates like PARP and ultimately, cell death.

Data Presentation

In Vitro Efficacy of this compound

| Cell Line | Cancer Type | Parameter | Value | Reference |

| HepG-2 | Hepatocellular Carcinoma | IC50 | 4.21 ± 0.54 µM |

Signaling Pathway

Caption: Signaling pathway of this compound.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line (e.g., HepG-2).

Materials:

-

This compound (Compound A1)

-

HepG-2 cells (or other cancer cell line of interest)

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Phosphate-buffered saline (PBS)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HepG-2 cells in a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute with culture medium to achieve a range of final concentrations (e.g., 0, 1, 2.5, 5, 10, 20, 40 µM). The final DMSO concentration should not exceed 0.1%.

-

Treatment: Replace the medium in each well with 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO).

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting a dose-response curve.

Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)